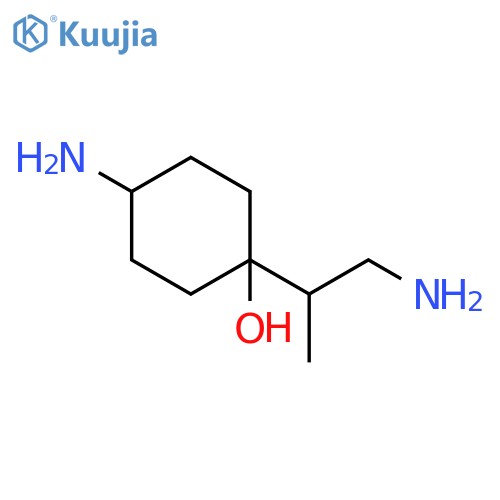Cas no 2138207-78-8 (Cyclohexanol, 4-amino-1-(2-amino-1-methylethyl)-)

2138207-78-8 structure
商品名:Cyclohexanol, 4-amino-1-(2-amino-1-methylethyl)-
CAS番号:2138207-78-8
MF:C9H20N2O
メガワット:172.267902374268
CID:5279998
Cyclohexanol, 4-amino-1-(2-amino-1-methylethyl)- 化学的及び物理的性質
名前と識別子
-
- Cyclohexanol, 4-amino-1-(2-amino-1-methylethyl)-
-
- インチ: 1S/C9H20N2O/c1-7(6-10)9(12)4-2-8(11)3-5-9/h7-8,12H,2-6,10-11H2,1H3
- InChIKey: XATDYEVZIXJOHE-UHFFFAOYSA-N
- ほほえんだ: C1(C(C)CN)(O)CCC(N)CC1
Cyclohexanol, 4-amino-1-(2-amino-1-methylethyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-684363-1.0g |
4-amino-1-(1-aminopropan-2-yl)cyclohexan-1-ol |
2138207-78-8 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-684363-0.5g |
4-amino-1-(1-aminopropan-2-yl)cyclohexan-1-ol |
2138207-78-8 | 0.5g |
$974.0 | 2023-03-10 | ||
| Enamine | EN300-684363-10.0g |
4-amino-1-(1-aminopropan-2-yl)cyclohexan-1-ol |
2138207-78-8 | 10.0g |
$4360.0 | 2023-03-10 | ||
| Enamine | EN300-684363-0.25g |
4-amino-1-(1-aminopropan-2-yl)cyclohexan-1-ol |
2138207-78-8 | 0.25g |
$933.0 | 2023-03-10 | ||
| Enamine | EN300-684363-5.0g |
4-amino-1-(1-aminopropan-2-yl)cyclohexan-1-ol |
2138207-78-8 | 5.0g |
$2940.0 | 2023-03-10 | ||
| Enamine | EN300-684363-2.5g |
4-amino-1-(1-aminopropan-2-yl)cyclohexan-1-ol |
2138207-78-8 | 2.5g |
$1988.0 | 2023-03-10 | ||
| Enamine | EN300-684363-0.1g |
4-amino-1-(1-aminopropan-2-yl)cyclohexan-1-ol |
2138207-78-8 | 0.1g |
$892.0 | 2023-03-10 | ||
| Enamine | EN300-684363-0.05g |
4-amino-1-(1-aminopropan-2-yl)cyclohexan-1-ol |
2138207-78-8 | 0.05g |
$851.0 | 2023-03-10 |
Cyclohexanol, 4-amino-1-(2-amino-1-methylethyl)- 関連文献
-
Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
-
Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
-
Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
-
Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
2138207-78-8 (Cyclohexanol, 4-amino-1-(2-amino-1-methylethyl)-) 関連製品
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)
- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)
- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)
- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)
- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
